molecular formula C9H17N5O B6649388 N,N-dimethyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-3-amine

N,N-dimethyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-3-amine

Cat. No.: B6649388
M. Wt: 211.26 g/mol
InChI Key: GBUOARIPCXXCFU-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, an oxadiazole ring, and a dimethylamine group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N,N-dimethyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-13(2)9-11-8(15-12-9)7-14-5-3-10-4-6-14/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUOARIPCXXCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of piperazine with a suitable oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various alkyl halides or acyl chlorides; reactions often conducted in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted piperazine derivatives.

Scientific Research Applications

N,N-dimethyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, while in industrial applications, it may act as a catalyst or intermediate.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-5-(piperazin-1-yl)pyridazin-3-amine
  • N,N-Dimethyl-5-phenyl-2-(piperazin-1-ylmethyl)benzamide

Uniqueness

N,N-dimethyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-3-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity for certain applications.

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